N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a 1-methylindole-5-ethyl moiety at the N2 position. The 4-fluorobenzyl group may enhance metabolic stability, while the indole moiety could facilitate interactions with biological targets such as proteins or receptors.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methylindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-24-11-9-16-12-14(4-7-18(16)24)8-10-22-19(25)20(26)23-13-15-2-5-17(21)6-3-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBIMTDXDKPGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a suitable nucleophile.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the indole derivative with oxalyl chloride and then coupling it with the fluorobenzyl amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the indole moiety.
Material Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of indole derivatives with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 4-fluorobenzyl group in the target compound mirrors halogenated analogs (e.g., BNM-III-170 and Compound 23), which are associated with improved metabolic stability and target binding .
- Indole vs. Heterocyclic Moieties : The 1-methylindole group in the target compound differs from pyridine (S336) or indane (BNM-III-170) systems. Indole derivatives (e.g., ) often exhibit enhanced interactions with hydrophobic protein pockets .
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound with promising biological activities that have garnered interest in medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound is characterized by a complex structure that includes a fluorobenzyl group , an indole derivative , and an oxalamide backbone . Its molecular formula is , with a molecular weight of approximately 369.4 g/mol. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections. Its structural features allow it to interact with active sites of enzymes, potentially blocking their activity.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways. The fluorobenzyl group likely fits into hydrophobic pockets within proteins, while the hydroxyethyl moiety can form hydrogen bonds with key amino acid residues.
In Vitro Studies
In vitro studies have demonstrated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it was effective in inhibiting the proliferation of breast cancer cells in laboratory settings.
- Nootropic Effects : The compound has been noted for enhancing memory retention and learning speed in animal models, indicating its potential as a nootropic agent. This effect may be linked to its ability to modulate neurotransmitter systems in the brain.
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Nootropic | Enhanced memory retention |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study evaluated the efficacy of this compound in treating human breast cancer xenografts in mice. Results indicated significant tumor reduction compared to control groups, supporting its role as a potential anticancer drug.
- Neuroprotective Effects : Another study focused on the cognitive enhancement properties of the compound in aged rats. Results showed improved performance in memory tasks, suggesting neuroprotective effects that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
